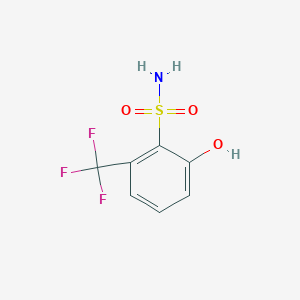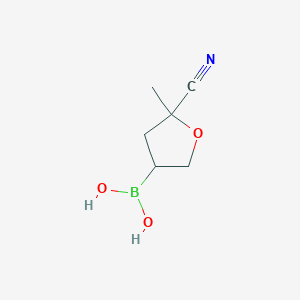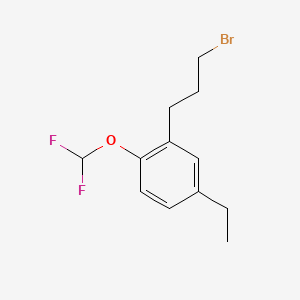
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(3-bromopropyl)benzene with difluoromethoxy reagents under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and distillation ensures the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of difluoromethoxy-ethylbenzene oxides.
Reduction: Formation of 1-(3-propyl)-2-(difluoromethoxy)-5-ethylbenzene.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene involves its interaction with specific molecular targets. The bromopropyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- 3-(3-Bromophenyl)propionic acid
Uniqueness
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-ethylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromopropyl and difluoromethoxy groups on the benzene ring makes it a versatile compound for various chemical reactions and applications .
Propriétés
Numéro CAS |
1803716-50-8 |
|---|---|
Formule moléculaire |
C12H15BrF2O |
Poids moléculaire |
293.15 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-9-5-6-11(16-12(14)15)10(8-9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |
Clé InChI |
IIKAGQHTDVHKGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OC(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


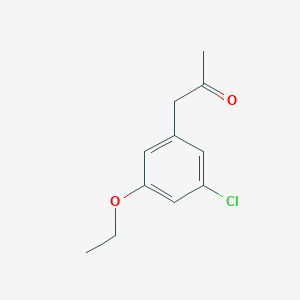
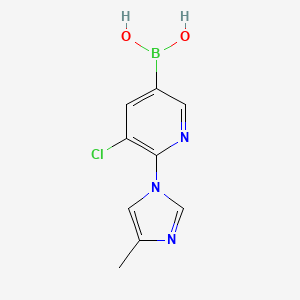
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
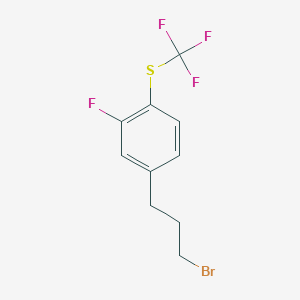



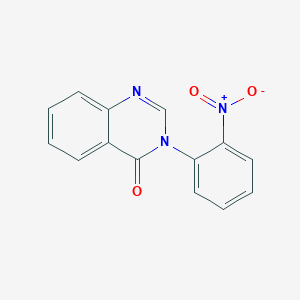
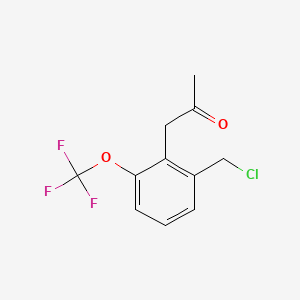
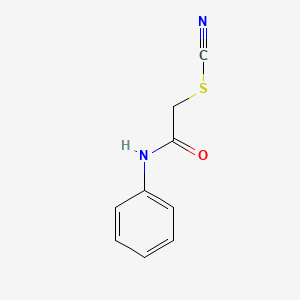
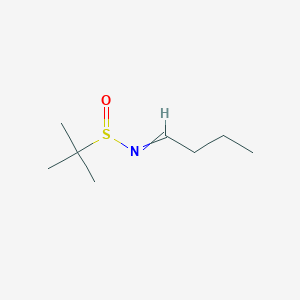
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
